Ethyl 4-[5-[[3-[(2-methylbenzoyl)amino]phenyl]carbamoyl]furan-2-yl]benzoate
Overview
Description
Ethyl 4-[5-[[3-[(2-methylbenzoyl)amino]phenyl]carbamoyl]furan-2-yl]benzoate is a complex organic compound with potential applications in various scientific fields. This compound features a furan ring, a benzoate ester, and an amide linkage, making it an interesting subject for research in organic chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[5-[[3-[(2-methylbenzoyl)amino]phenyl]carbamoyl]furan-2-yl]benzoate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the benzoate ester: This step involves esterification reactions, often using ethyl alcohol and a suitable acid catalyst.
Amide bond formation: The amide linkage is formed by reacting an amine with a carboxylic acid derivative, such as an acid chloride or anhydride, under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale esterification: Utilizing continuous flow reactors to ensure efficient and consistent ester formation.
Automated cyclization processes: Employing automated systems to control the cyclization reactions, ensuring high yield and purity.
Advanced purification techniques: Using chromatography and crystallization methods to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[5-[[3-[(2-methylbenzoyl)amino]phenyl]carbamoyl]furan-2-yl]benzoate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under oxidative conditions.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furanones, while reduction could produce alcohols or amines.
Scientific Research Applications
Ethyl 4-[5-[[3-[(2-methylbenzoyl)amino]phenyl]carbamoyl]furan-2-yl]benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 4-[5-[[3-[(2-methylbenzoyl)amino]phenyl]carbamoyl]furan-2-yl]benzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-[5-[[3-[(2-chlorobenzoyl)amino]phenyl]carbamoyl]furan-2-yl]benzoate
- Ethyl 4-[5-[[3-[(2-fluorobenzoyl)amino]phenyl]carbamoyl]furan-2-yl]benzoate
- Ethyl 4-[5-[[3-[(2-bromobenzoyl)amino]phenyl]carbamoyl]furan-2-yl]benzoate
Uniqueness
Ethyl 4-[5-[[3-[(2-methylbenzoyl)amino]phenyl]carbamoyl]furan-2-yl]benzoate is unique due to the presence of the 2-methylbenzoyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to specific molecular targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
ethyl 4-[5-[[3-[(2-methylbenzoyl)amino]phenyl]carbamoyl]furan-2-yl]benzoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24N2O5/c1-3-34-28(33)20-13-11-19(12-14-20)24-15-16-25(35-24)27(32)30-22-9-6-8-21(17-22)29-26(31)23-10-5-4-7-18(23)2/h4-17H,3H2,1-2H3,(H,29,31)(H,30,32) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGDXTLSTWYOEDJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)C(=O)NC3=CC=CC(=C3)NC(=O)C4=CC=CC=C4C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.